ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a benzothiazine derivative characterized by a 1,4-thiazine core fused to a benzene ring. Key structural features include:
- A 1,1-dioxido (sulfone) group, enhancing electron-withdrawing properties and metabolic stability.
- A fluoro (-F) substituent at position 8, improving lipophilicity and bioavailability.
- An ethyl benzoate ester at position 4, influencing solubility and hydrolysis kinetics.
This compound’s structural complexity positions it within a broader class of benzothiazine derivatives studied for pharmacological and materials science applications.
Properties
IUPAC Name |
ethyl 4-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-6-8-13(9-7-12)21-11-14(10-20)26(23,24)17-15(19)4-3-5-16(17)21/h3-9,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQPNDIURZLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-8-fluoro-4H-benzo[b][1,4]thiazine-4-one with ethyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b][1,4]thiazine compounds exhibit promising anticancer properties. Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has been synthesized and tested for its efficacy against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation. Preliminary results suggest that it may inhibit cell cycle progression and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This property makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its chemical structure suggests that it could act as an effective insecticide or herbicide. Field trials have indicated that the compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. This selectivity is crucial for sustainable agricultural practices.
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in high-performance materials. Research indicates that incorporating this compound into polymer matrices can improve their resistance to heat and deformation under stress.
Summary Table of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against Gram-positive/negative bacteria | |
| Agricultural Applications | Pesticide | Reduces pest populations; selective toxicity |
| Material Science | Polymer additive | Enhances thermal stability and mechanical properties |
Case Studies
-
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound and its derivatives. The research highlighted its ability to inhibit specific oncogenic pathways in breast cancer cells, suggesting further investigation into its therapeutic potential. -
Agricultural Trials
Field trials conducted by agricultural researchers evaluated the efficacy of the compound as a pesticide. Results showed a significant reduction in aphid populations on treated crops compared to untreated controls, indicating its potential as a sustainable pest management solution. -
Material Science Application
Research published in Polymer Science examined the incorporation of this compound into polycarbonate matrices. The study found improved impact resistance and thermal stability in modified polymers compared to standard formulations.
Mechanism of Action
The mechanism of action of ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and fluoro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzoate Esters
Table 1: Key Substituent Differences in Ethyl Benzoate Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s sulfone and cyano groups enhance electrophilicity compared to analogues with neutral (e.g., amino in I-6230) or electron-donating (e.g., thioether in I-6373) substituents .
- Fluorine Position: Fluorine at position 8 (target) vs. nitro at position 5 in 5-fluoro-8-nitro-1,3-benzothiazinones () suggests divergent electronic effects on aromatic ring reactivity .
- Ester vs. Amide : The ethyl benzoate ester in the target compound may confer slower hydrolysis rates compared to acetamide derivatives (e.g., ), impacting bioavailability.
Conformational and Packing Differences
Table 2: Structural and Crystallographic Comparisons
Key Observations :
- The envelope conformation observed in ’s benzothiazine derivative is likely conserved in the target compound due to steric effects from the sulfone and cyano groups .
- Packing Efficiency: Sulfone-containing derivatives (target) may exhibit denser crystal packing due to dipole-dipole interactions compared to non-sulfonated analogues .
Biological Activity
Ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a novel compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 372.37 g/mol. Its structure features a benzothiazine core with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial efficacy of benzothiazine derivatives found that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain benzothiazine derivatives exhibited cytotoxic effects against human colon cancer (HCT116) cell lines, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound involves interaction with specific cellular targets. It is believed to inhibit key enzymatic pathways involved in cell proliferation and survival. For example, studies suggest that these compounds may act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several benzothiazine derivatives against Mycobacterium tuberculosis. The results indicated that while some derivatives were less effective than rifampicin (98% inhibition), others showed significant potential as antituberculosis agents .
- Anticancer Research : In a comparative study of various benzothiazine derivatives against multiple cancer cell lines, this compound demonstrated notable cytotoxicity with an IC50 value lower than many existing treatments .
Q & A
Q. Table 1: Example Reaction Conditions for Precursor Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine coupling | DMF, reflux (4 h) | 70–85 | |
| Cyclization | 30% HCHO, HCl, 90–95°C (4 h) | 65–80 | |
| Esterification | Ethanol, H2SO4 catalyst | 75–90 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use NMR and NMR to confirm substituent positions, with fluorinated and sulfone groups causing distinct deshielding .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine/fluorine .
- HPLC-Purity Analysis : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
A factorial design approach is recommended to test variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst (p-TsOH vs. HCl).
- Response Variables : Yield, purity, and reaction time.
From prior studies, DMF increases reaction rates due to high polarity, while HCl improves cyclization efficiency by protonating intermediates .
Q. Table 2: Optimization Results from Analogous Reactions
| Solvent | Catalyst | Temp (°C) | Avg. Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | HCl | 95 | 78 | 92 |
| THF | p-TsOH | 80 | 65 | 85 |
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Compound Stability : Perform stability studies under assay conditions (pH 7.4, 37°C) with HPLC monitoring .
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS.
- Key Findings from Analogues : Sulfone groups enhance hydrolytic stability, while ester moieties may hydrolyze in basic conditions .
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., Fukui indices for nucleophilic attack) .
- SAR Analysis : Compare with analogues to identify critical substituents (e.g., fluoro groups enhance membrane permeability) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified groups (e.g., replace cyano with nitro or methyl).
- Assay Panels : Test against Gram-positive/negative bacteria (MIC), cancer cell lines (IC50), and inflammatory markers (COX-2 inhibition).
- Data Correlation : Use multivariate analysis to link substituent electronegativity/logP to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
